3,4,8-Trichloro-5-methoxyquinoline
Description
3,4,8-Trichloro-5-methoxyquinoline is a halogenated quinoline derivative characterized by three chlorine substituents at positions 3, 4, and 8, and a methoxy group at position 3. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial effects, which are influenced by substituent patterns and electronic effects .
Properties
CAS No. |
1204811-17-5 |
|---|---|
Molecular Formula |
C10H6Cl3NO |
Molecular Weight |
262.514 |
IUPAC Name |
3,4,8-trichloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,1H3 |
InChI Key |
YSTQHNNRVFJFKC-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)N=CC(=C2Cl)Cl |
Synonyms |
5-Methoxy-3,4,8-trichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
4,8-Dichloro-5-methoxyquinoline (CAS: 63010-44-6)
- Structure : Dichlorinated at positions 4 and 8, with a methoxy group at position 4.
- Properties: Reduced halogenation compared to 3,4,8-Trichloro-5-methoxyquinoline likely decreases lipophilicity and alters receptor binding. Safety data sheets indicate regulatory compliance challenges due to halogen content .
- Applications : Used as an intermediate in pharmaceutical synthesis .
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1251925-38-8)
- Structure: Features a partially saturated quinoline ring (tetrahydroquinoline) with chlorine at position 5 and methoxy at position 6.
- Properties : The saturated ring enhances solubility but reduces aromatic interactions critical for biological activity. Molecular weight: 234.12 g/mol .
- Synthesis : Prepared via cyclization and hydrochlorination, differing from the trichloro derivative’s synthetic routes .
8-Chloro-3,4-dibromo-5-methoxyquinoline
- Structure : Bromine at positions 3 and 4, chlorine at 8, and methoxy at 5.
- No explicit safety data available .
Functional Group Modifications
4-Amino-5-chloro-8-methoxyquinoline (CAS: 1189107-27-4)
- Structure: Amino group at position 4 replaces one chlorine in this compound.
- Properties: The amino group introduces hydrogen-bonding capacity, improving solubility (Molecular formula: C₁₀H₉ClN₂O) .
- Biological Relevance: Amino-substituted quinolines often exhibit enhanced antimicrobial activity compared to fully halogenated analogs .
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-65-6)
- Structure: Fully saturated quinoline core with methoxy at position 5.
- Properties : Lower molecular weight (199.68 g/mol) and higher polarity due to the absence of halogens. Used in neurological research targeting serotonin receptors .
Comparative Data Table
*Theoretical values based on structural analogs.
Key Research Findings
- Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for methoxy-substituted quinolines, while halogenation often requires electrophilic substitution or directed ortho-metalation .
- Biological Activity : Methoxy groups enhance membrane permeability, but excessive halogenation may lead to off-target toxicity, as observed in brominated analogs .
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